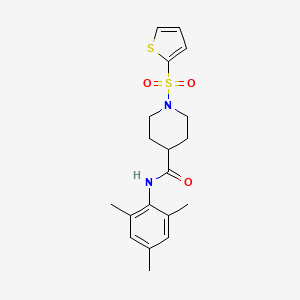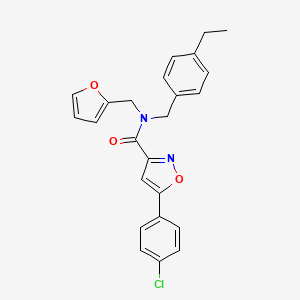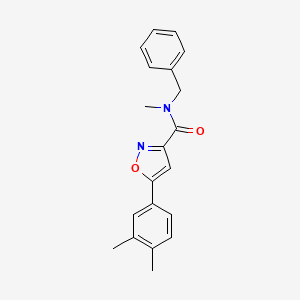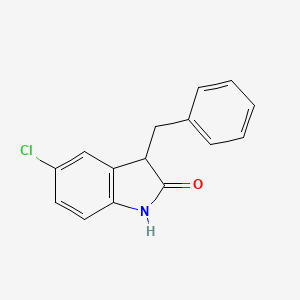![molecular formula C18H20N2O2 B14985418 2-[(3,5-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B14985418.png)
2-[(3,5-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenoxy and ethoxy substituent
Preparation Methods
The synthesis of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common route includes the reaction of 3,5-dimethylphenol with an appropriate benzodiazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:
5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound shares a similar phenoxy substituent but differs in its core structure.
3,5-Dimethylphenyl methylcarbamate: Another related compound with similar functional groups but different overall structure and properties.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-6-ethoxy-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-4-21-14-5-6-16-17(10-14)20-18(19-16)11-22-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,19,20) |
InChI Key |
STXSMJLTLQAWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-fluoro-4-methylphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14985349.png)



![N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985373.png)
![2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985379.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985386.png)


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985410.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14985426.png)
![2-[(3-methylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14985428.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide](/img/structure/B14985450.png)
